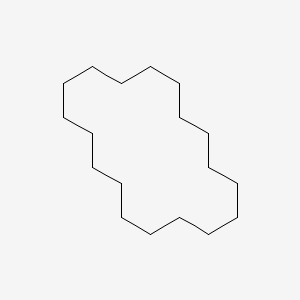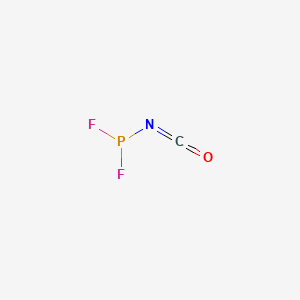
Phosphorisocyanatidous difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorisocyanatidous difluoride is a chemical compound with the formula CF₂NOP It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorisocyanatidous difluoride can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with cyanogen fluoride under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of electrochemical fluorination techniques. This method allows for the efficient and scalable production of the compound by utilizing anhydrous hydrogen fluoride as the fluorinating agent .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorisocyanatidous difluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state compounds.
Substitution: This compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state fluorides, while reduction reactions can produce lower oxidation state compounds .
Wissenschaftliche Forschungsanwendungen
Phosphorisocyanatidous difluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical synthesis processes, particularly in the formation of fluorinated compounds
Biology: The compound is studied for its potential biological activity and interactions with biomolecules
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals
Industry: This compound is used in the production of specialized materials and coatings, owing to its unique chemical properties
Wirkmechanismus
The mechanism of action of phosphorisocyanatidous difluoride involves its interaction with specific molecular targets and pathways. The compound can form strong bonds with various atoms and groups, leading to significant changes in the structure and function of the target molecules. These interactions are mediated by the unique electronic properties of the phosphorus and fluorine atoms in the compound .
Vergleich Mit ähnlichen Verbindungen
Phosphorisocyanatidous difluoride can be compared with other similar compounds, such as:
Phosphorodifluoridic acid: Similar in structure but differs in reactivity and applications.
Phosphorofluoridic acid: Another related compound with distinct chemical properties.
Phosphorotrifluoridic acid: Known for its higher fluorine content and different reactivity patterns
Eigenschaften
CAS-Nummer |
461-59-6 |
|---|---|
Molekularformel |
CF2NOP |
Molekulargewicht |
110.987 g/mol |
IUPAC-Name |
difluoro(isocyanato)phosphane |
InChI |
InChI=1S/CF2NOP/c2-6(3)4-1-5 |
InChI-Schlüssel |
DNPZEQDIWFRRQH-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NP(F)F)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,12,15,18,21,24-hexaoxapentacyclo[23.6.1.11,4.029,32.08,33]tritriaconta-4(33),5,7,25,27,29(32)-hexaene](/img/structure/B14757502.png)
![(S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate](/img/structure/B14757506.png)
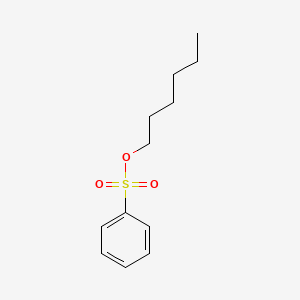
![Hexakis[(2-fluorophenyl)methyl]distannoxane](/img/structure/B14757516.png)
![N-[3-Bromopropyl]-p-toluenesulfonanilide](/img/structure/B14757524.png)
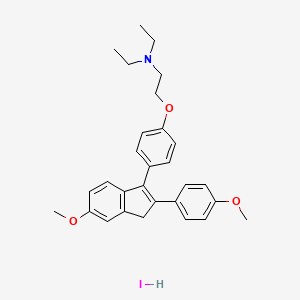
![(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14757533.png)

![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757553.png)
![1-Oxa-4-thiaspiro[4.4]nonan-2-one](/img/structure/B14757576.png)
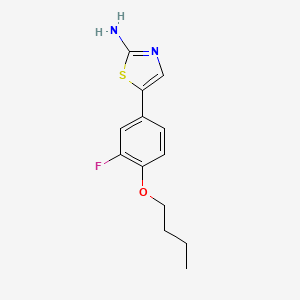
![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757588.png)
